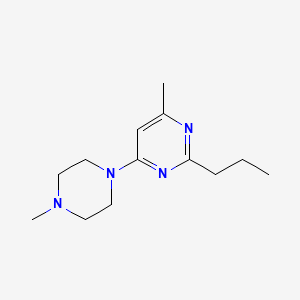
2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, which are involved in the pathogenesis of many diseases. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with many chronic diseases such as cancer, diabetes, and cardiovascular disease. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one in lab experiments is its high yield and purity. The compound is relatively easy to synthesize and can be purified using standard techniques. Additionally, the compound has been extensively studied, and its biological effects are well-documented. However, one of the limitations of using 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, and caution should be taken when handling and using the compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one. One area of research is the development of new derivatives of the compound with improved biological activity and reduced toxicity. Additionally, the compound could be studied further to investigate its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. Finally, the compound could be used in combination with other drugs to enhance their therapeutic effects and reduce their toxicity.
Synthesemethoden
The synthesis of 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one involves the reaction of 3-nitrobenzaldehyde and phenylisothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through a series of intermediate steps and results in the formation of the thiazolidinone ring. The yield of the synthesis method is typically high, and the compound can be purified using standard techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been used in various studies to investigate its effects on different cell lines and animal models.
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14-10-21-15(16(14)12-6-2-1-3-7-12)11-5-4-8-13(9-11)17(19)20/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPKQUAWSIETTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)

![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)
![2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)
![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)

![2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)
![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)

